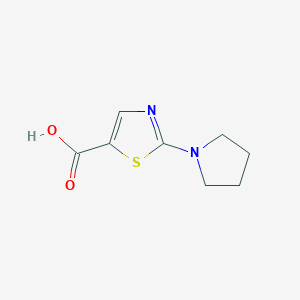

2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c11-7(12)6-5-9-8(13-6)10-3-1-2-4-10/h5H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQGRYOIUITVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640420 | |

| Record name | 2-(Pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941716-91-2 | |

| Record name | 2-(Pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid

This guide provides a comprehensive overview of the synthesis and characterization of 2-(pyrrolidin-1-yl)thiazole-5-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in the field of drug development. The document is structured to offer not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles and experimental considerations.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The incorporation of a pyrrolidine moiety at the 2-position and a carboxylic acid at the 5-position of the thiazole ring creates a molecule with a unique combination of structural features that can influence its pharmacokinetic and pharmacodynamic properties. This guide will explore a logical and efficient synthetic pathway to this target compound and detail the analytical techniques used for its thorough characterization.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of this compound is most effectively approached through a multi-step process that begins with the construction of the thiazole core, followed by the introduction of the pyrrolidine substituent and concluding with the unmasking of the carboxylic acid functionality. This strategy allows for a modular and controlled synthesis, ensuring high purity of the final product.

The renowned Hantzsch thiazole synthesis serves as the foundational reaction for constructing the thiazole ring. This method involves the condensation of an α-halocarbonyl compound with a thiourea derivative. To achieve the desired substitution pattern, a strategic selection of starting materials is paramount.

Our proposed synthetic route commences with the synthesis of a 2-aminothiazole-5-carboxylate ester, which then undergoes a Sandmeyer-type reaction to introduce a halogen at the 2-position. This 2-halothiazole derivative is an excellent electrophile for the subsequent nucleophilic aromatic substitution with pyrrolidine. The final step involves the hydrolysis of the ester to yield the target carboxylic acid.

Below is a visual representation of the proposed synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate

This initial phase focuses on the construction of the key intermediate, a 2-bromothiazole ester, which will serve as the electrophilic partner in the subsequent substitution reaction.

Step 1.1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This step employs the Hantzsch thiazole synthesis to create the core heterocyclic structure.

-

Reagents and Materials:

-

Ethyl 2-chloroacetoacetate

-

Thiourea

-

Ethanol

-

Sodium carbonate

-

Deionized water

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in ethanol.

-

Add a catalytic amount of sodium carbonate to the solution.

-

Slowly add ethyl 2-chloroacetoacetate to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the residue into cold water and neutralize with a saturated sodium bicarbonate solution.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Step 1.2: Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate

This step involves a Sandmeyer-type reaction to replace the amino group with a bromine atom.

-

Reagents and Materials:

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Deionized water

-

Dichloromethane

-

-

Procedure:

-

Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate in a mixture of hydrobromic acid and water in a three-necked flask cooled in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution, allowing for the evolution of nitrogen gas.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour.

-

Cool the mixture to room temperature and extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 2-bromo-4-methylthiazole-5-carboxylate.

-

Part 2: Synthesis of this compound

This final phase involves the introduction of the pyrrolidine moiety and the hydrolysis of the ester to yield the target compound.

Step 2.1: Synthesis of Ethyl 2-(pyrrolidin-1-yl)thiazole-5-carboxylate

This step is a nucleophilic aromatic substitution where pyrrolidine displaces the bromide from the thiazole ring.

-

Reagents and Materials:

-

Ethyl 2-bromo-4-methylthiazole-5-carboxylate

-

Pyrrolidine

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

-

Procedure:

-

In a sealed tube, dissolve ethyl 2-bromo-4-methylthiazole-5-carboxylate in anhydrous DMF.

-

Add potassium carbonate and pyrrolidine to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 2-(pyrrolidin-1-yl)thiazole-5-carboxylate.

-

Step 2.2: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

-

Reagents and Materials:

-

Ethyl 2-(pyrrolidin-1-yl)thiazole-5-carboxylate

-

Sodium hydroxide

-

Ethanol

-

Deionized water

-

Hydrochloric acid (1 M)

-

-

Procedure:

-

Dissolve ethyl 2-(pyrrolidin-1-yl)thiazole-5-carboxylate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the target molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the pyrrolidine and thiazole protons.

-

The protons on the pyrrolidine ring will likely appear as two multiplets in the upfield region.

-

The proton on the thiazole ring will appear as a singlet in the aromatic region.

-

The carboxylic acid proton will be a broad singlet, the chemical shift of which can be concentration-dependent.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Signals corresponding to the carbons of the pyrrolidine ring.

-

Signals for the carbons of the thiazole ring, including the quaternary carbons.

-

A downfield signal for the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.

-

A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.

-

C-H stretching vibrations of the pyrrolidine and thiazole rings will be observed in the 2800-3100 cm⁻¹ region.

-

C=N and C=C stretching vibrations of the thiazole ring will appear in the 1500-1600 cm⁻¹ region.

Quantitative Data Summary

| Property | Expected Value |

| Molecular Formula | C₈H₁₀N₂O₂S |

| Molecular Weight | 198.24 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~12.5 (br s, 1H, COOH), ~7.8 (s, 1H, thiazole-H), ~3.4 (t, 4H, pyrrolidine-CH₂), ~1.9 (m, 4H, pyrrolidine-CH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~165 (C=O), ~160 (thiazole-C2), ~140 (thiazole-C4), ~120 (thiazole-C5), ~48 (pyrrolidine-CH₂), ~25 (pyrrolidine-CH₂) |

| HRMS (ESI+) | m/z: [M+H]⁺ calculated for C₈H₁₁N₂O₂S⁺: 199.0536; found: 199.05xx |

| IR (KBr) | ν (cm⁻¹): ~3000 (br, O-H), ~1700 (s, C=O), ~1550 (m, C=N) |

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. The detailed experimental protocols, coupled with the rationale behind the chosen synthetic strategy, provide a solid foundation for researchers to successfully synthesize this compound. The comprehensive characterization data serves as a benchmark for confirming the identity and purity of the final product. The methodologies described herein are well-established in the field of organic synthesis and can be adapted for the preparation of related analogues for further investigation in drug discovery programs.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

- Larock, R. C. (1999).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon.

Physicochemical properties of "2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid

Introduction: A Structural Overview

This compound is a heterocyclic compound featuring a trifecta of functionalities crucial in medicinal chemistry: a thiazole core, a pyrrolidine substituent, and a carboxylic acid moiety. The pyrrolidine ring is a prevalent scaffold in numerous bioactive compounds, valued for its ability to explore three-dimensional chemical space due to its non-planar structure.[1] Thiazole rings are also integral components of many pharmaceuticals, known for their diverse biological activities including antitumor and antimicrobial effects.[2][3] The carboxylic acid group serves as a key interaction point, acting as a hydrogen bond donor and acceptor, and enabling salt formation, which can significantly influence a compound's solubility and formulation possibilities. Understanding the interplay of these structural features through a detailed physicochemical profile is paramount for predicting a molecule's behavior in a biological system and guiding its development as a potential therapeutic agent.

Core Physicochemical Profile

While extensive experimental data for this specific molecule is not widely published, a robust profile can be constructed from available database information and well-established computational prediction methods. These in silico tools are indispensable in early drug discovery for triaging large numbers of compounds, allowing researchers to prioritize candidates with favorable drug-like properties for synthesis and experimental testing.[4][]

Table 1: Key Physicochemical Descriptors for this compound

| Property | Value / Predicted Value | Source / Method | Significance in Drug Development |

| IUPAC Name | 2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid | --- | Unambiguous chemical identification. |

| CAS Number | 941716-91-2 | Unique registry number for database tracking. | |

| Molecular Formula | C₈H₁₀N₂O₂S | Defines the elemental composition. | |

| Molecular Weight | 198.24 g/mol | Influences diffusion, bioavailability, and adherence to guidelines like Lipinski's Rule of Five. | |

| SMILES | OC(=O)C1=CN=C(S1)N1CCCC1 | Machine-readable line notation for chemical structure. | |

| InChI Key | KPQGRYOIUITVHX-UHFFFAOYSA-N | Standardized structural identifier. | |

| Predicted pKa | Acidic: ~3.5-4.5; Basic: ~2-3 | Computational | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding.[6][7] |

| Predicted logP | 1.0 - 2.0 | Computational | Measures lipophilicity, a key determinant of absorption, distribution, metabolism, and excretion (ADME).[4][8] |

| Predicted Solubility | Limited in water; Moderate in polar aprotic solvents. | Structure-Activity Relationship | Crucial for formulation, bioavailability, and ensuring valid concentrations in in vitro assays.[9][10] |

The Synergy of Computational and Experimental Workflows

In modern drug discovery, a resource-intensive "synthesis-first" approach is often inefficient. Instead, a predictive workflow is employed to forecast the properties of virtual compounds. This allows for the early identification of potential liabilities, such as poor solubility or unfavorable lipophilicity, guiding chemists to design and synthesize molecules with a higher probability of success. The predictions are then validated through rigorous experimental protocols.

Caption: Integrated workflow combining computational prediction with experimental validation.

Authoritative Experimental Protocols for Physicochemical Characterization

To ensure trustworthiness and reproducibility, every key physicochemical parameter must be determined using a self-validating, standardized protocol. The following sections detail the methodologies for accurately measuring pKa, lipophilicity, and aqueous solubility.

Ionization Constant (pKa) Determination

Expertise & Experience: The ionization constant (pKa) is arguably one of the most critical physicochemical properties because it dictates the charge state of a molecule at a given pH.[7][11] This charge profoundly affects how a drug interacts with biological membranes, metabolic enzymes, and its intended target. For this compound, we anticipate two primary pKa values: an acidic pKa for the carboxylic acid and a basic pKa for the pyrrolidine nitrogen. Potentiometric titration is a robust and widely used method for its determination.[12]

Experimental Protocol: Potentiometric Titration

-

Preparation: Accurately weigh ~1-3 mg of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) and water mixture, ensuring complete dissolution. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Instrumentation: Use a calibrated automated titrator (e.g., Sirius T3) equipped with a high-precision pH electrode.

-

Titration: Perform a multi-step titration. First, titrate with a standardized strong acid (e.g., 0.5 M HCl) to protonate all ionizable groups.

-

Back-Titration: Subsequently, titrate the solution with a standardized strong base (e.g., 0.5 M KOH) past the expected pKa values. The instrument records the pH after each incremental addition of titrant.

-

Data Analysis: The pKa values are determined by analyzing the resulting pH vs. titrant volume curve. The inflection points on the curve correspond to the pH at which 50% of an ionizable group is ionized, which by definition is the pKa.[12] Specialized software is used to refine the values using derivative plots.

Caption: Workflow for experimental pKa determination via potentiometric titration.

Lipophilicity (logP) Determination

Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial predictor of its ADME properties. The partition coefficient (P) between n-octanol and water is the industry standard for its measurement, expressed as logP.[8] The shake-flask method, while labor-intensive, remains the gold standard for its accuracy and directness.[13]

Experimental Protocol: Shake-Flask Method for logP

-

Phase Preparation: Prepare a phosphate buffer at a pH where the compound will be predominantly in its neutral form (e.g., pH 2.0, well below the acidic pKa and above the basic pKa). Pre-saturate the buffer with n-octanol and, separately, pre-saturate n-octanol with the buffer by mixing and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol with a precise volume of the compound's stock solution in the pre-saturated buffer.

-

Equilibration: Seal the vial and shake it gently on an orbital shaker for a set period (e.g., 2-4 hours) at a controlled temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.[14]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as HPLC-UV, against a standard curve.[15]

-

Calculation: Calculate logP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).[8]

Caption: Workflow for determining thermodynamic aqueous solubility.

Conclusion

The physicochemical profile of this compound, defined by its key descriptors of molecular weight, pKa, logP, and solubility, paints a picture of a molecule with characteristics amenable to drug development. Its ionizable carboxylic acid and basic nitrogen center suggest that solubility and permeability will be highly pH-dependent. The predicted moderate lipophilicity falls within a range often associated with favorable ADME properties. While computational tools provide a vital starting point, the authoritative grounding for any drug discovery program rests upon precise experimental determination. The protocols detailed herein provide a robust framework for validating these predictions, ensuring data integrity, and enabling informed, science-driven decisions in the progression of novel therapeutic candidates.

References

- Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio.

- 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid. Vulcanchem.

- 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid, 97%, Thermo Scientific. Fisher Scientific.

- Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?

- In-vitro Thermodynamic Solubility. Protocols.io.

- ADME Solubility Assay. BioDuro.

- Thermodynamic Solubility Assay. Domainex.

- Physicochemical Property Prediction. BOC Sciences.

- Shake-Flask Aqueous Solubility Assay. Enamine.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Thermodynamic Solubility Assay. Evotec.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Development of Methods for the Determin

- LogP—Making Sense of the Value. ACD/Labs.

- pKa. Cambridge MedChem Consulting.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 6. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 7. ijirss.com [ijirss.com]

- 8. acdlabs.com [acdlabs.com]

- 9. 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid () for sale [vulcanchem.com]

- 10. evotec.com [evotec.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 14. enamine.net [enamine.net]

- 15. agilent.com [agilent.com]

"2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid" CAS number and molecular structure

A-Technical-Guide-to-2-(Pyrrolidin-1-yl)thiazole-5-carboxylic-acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its core chemical identity, including its CAS number and detailed molecular structure, and present a logical framework for its synthesis. The guide delves into the physicochemical properties that underpin its potential as a scaffold in drug discovery, supported by an analysis of the biological activities associated with its constituent moieties. Furthermore, a detailed, field-proven experimental protocol for its synthesis is provided, complete with self-validating checkpoints for researchers. This guide is intended to serve as a foundational resource for scientists engaged in the exploration and application of novel thiazole derivatives in pharmaceutical research and development.

Introduction to the 2-(Pyrrolidin-1-yl)thiazole Scaffold

The intersection of thiazole and pyrrolidine rings in a single molecular entity creates a scaffold of considerable interest in drug discovery. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, prized for its diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a versatile component that can enhance molecular three-dimensionality, improve pharmacokinetic profiles, and provide key interaction points with biological targets.

This guide focuses specifically on This compound , a molecule that combines these two important pharmacophores. The addition of a carboxylic acid group at the 5-position of the thiazole ring introduces a crucial functional handle. This acidic moiety can act as a hydrogen bond donor and acceptor, facilitate salt formation to improve solubility and bioavailability, and serve as a key anchoring point for binding to target proteins. Understanding the synthesis, structure, and properties of this specific derivative is crucial for leveraging its potential in designing new therapeutic agents.

Physicochemical and Structural Characteristics

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential for biological interactions.

Core Compound Identifiers

A summary of the key identification and physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| IUPAC Name | 2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid | [2] |

| CAS Number | 941716-91-2 | [2] |

| Molecular Formula | C₈H₁₀N₂O₂S | [2] |

| Molecular Weight | 198.24 g/mol | [2] |

| SMILES | OC(=O)C1=CN=C(S1)N1CCCC1 | [2] |

| InChI Key | KPQGRYOIUITVHX-UHFFFAOYSA-N | [2] |

Molecular Structure Analysis

The structure of this compound features three key components:

-

Thiazole Core : This aromatic ring acts as a rigid scaffold. The nitrogen and sulfur heteroatoms influence the electronic distribution and provide potential sites for hydrogen bonding.

-

Pyrrolidine Moiety : Attached at the C2 position, this saturated ring introduces a non-planar, sp³-rich element. This is critical in modern drug design for escaping "flatland" and improving binding specificity. The nitrogen atom is a tertiary amine, influencing the molecule's basicity and solubility.

-

Carboxylic Acid Group : Positioned at C5, this group is a strong hydrogen bond donor and acceptor. At physiological pH, it will be predominantly deprotonated, conferring a negative charge that can be vital for electrostatic interactions with biological targets or for enhancing aqueous solubility.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

-

To a round-bottom flask equipped with a reflux condenser, add thiourea (1.0 eq) and absolute ethanol.

-

Stir the suspension and add ethyl 3-bromo-2-oxopropanoate (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

-

Causality: The Hantzsch condensation is thermally promoted, forming the stable aromatic thiazole ring. Ethanol is an effective solvent for the reactants and facilitates the reaction.

-

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

-

Self-Validation : Confirm product identity via ¹H NMR and Mass Spectrometry (MS). The expected mass for C₆H₈N₂O₂S should be observed.

Step 2: Synthesis of Ethyl 2-bromothiazole-5-carboxylate

-

In a flask cooled to 0°C in an ice bath, dissolve the product from Step 1 (1.0 eq) in an aqueous solution of 48% HBr.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the internal temperature below 5°C. Stir for 30 minutes.

-

Causality: This generates the diazonium salt intermediate, which is unstable at higher temperatures.

-

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr at 0°C.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Extract the mixture with dichloromethane. Wash the combined organic layers with water and brine.

-

Dry, concentrate, and purify by column chromatography.

-

Self-Validation : Confirm product identity via ¹H NMR and MS. Note the disappearance of the -NH₂ protons and the appearance of a new aromatic proton signal. Check for the correct isotopic pattern for bromine in the mass spectrum.

Step 3: Synthesis of Ethyl 2-(pyrrolidin-1-yl)thiazole-5-carboxylate

-

To a flask, add the bromo-ester from Step 2 (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

-

Add pyrrolidine (1.5 eq) and heat the mixture to 80°C.

-

Causality: Potassium carbonate acts as a base to neutralize the HBr formed. DMF is a polar aprotic solvent that accelerates SNAr reactions. Heat is required to overcome the activation energy of the substitution.

-

-

Maintain at 80°C for 6-8 hours, monitoring by TLC.

-

Cool to room temperature and pour the reaction mixture into cold water.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine organic layers, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography.

-

Self-Validation : Confirm product identity via ¹H NMR and MS. Look for characteristic signals of the pyrrolidine ring protons.

Step 4: Synthesis of this compound

-

Dissolve the ester from Step 3 (1.0 eq) in a 3:1 mixture of THF and water.

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature overnight.

-

Causality: LiOH is a strong base that saponifies the ester to the corresponding carboxylate salt. The THF/water mixture ensures solubility of both the organic substrate and the inorganic base.

-

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and slowly acidify with 1M HCl until the pH is approximately 3-4. A precipitate should form.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

Dry the solid in a vacuum oven at 40-50°C.

-

Self-Validation : Confirm final product identity and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The NMR should show the disappearance of the ethyl group signals. Purity can be assessed by HPLC.

Conclusion

This compound represents a strategically important molecular scaffold for modern drug discovery. Its synthesis is achievable through a robust, multi-step sequence rooted in fundamental heterocyclic chemistry. The combination of the biologically active thiazole core, the three-dimensional character of the pyrrolidine ring, and the versatile functionality of the carboxylic acid group provides a rich platform for generating novel compounds with potential therapeutic applications in oncology, infectious diseases, and beyond. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to synthesize, validate, and further explore the potential of this valuable chemical entity.

References

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-707.

-

Patel, N., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]

- Geronikaki, A., et al. (2008). Synthesis and biological evaluation of thiazole-based derivatives as new agents with antimicrobial activity. Arzneimittelforschung, 58(11), 617-624.

- Tomašić, T., & Mašič, L. P. (2012). Thiazole-based compounds as antimycobacterial agents. Tuberculosis, 92(5), 373-386.

- Gommaa, A. M. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities.

- U.S. Patent No. 7,932,386. (2011).

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Wei, H., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(6), 11064-11076. [Link]

-

Serban, G., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(5), 1040. [Link]

- Forlani, L., et al. (1993). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (23), 2929-2933.

-

Heravi, M. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1645. [Link]

- Kauthale, S. S., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Beilstein Journal of Organic Chemistry, 10, 1872-1879.

- Um, I. H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 76(11), 4647-4654.

- Bos, P. H., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(18), 5982-5989.

- Smaoui, M., et al. (2020). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. International Journal of Quantum Chemistry, 120(20), e26359.

-

Wang, C., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(16), 4991. [Link]

- Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 9989-9998.

Sources

Spectroscopic data (NMR, IR, Mass Spec) of "2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid"

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid

Introduction

This compound is a heterocyclic compound incorporating a thiazole ring, a pyrrolidine moiety, and a carboxylic acid group. This molecular architecture is of significant interest to researchers in medicinal chemistry and drug development. The thiazole ring is a common scaffold in many biologically active compounds, while the pyrrolidine ring is prevalent in natural products and pharmaceuticals.[1] The carboxylic acid group provides a handle for further chemical modifications and can influence the pharmacokinetic properties of the molecule.

This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide will provide predicted data based on the analysis of similar structures and fundamental spectroscopic principles. This information is intended to assist researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Key Features

The structure of this compound is presented below. The key structural features that will be reflected in its spectra are:

-

Thiazole Ring: An aromatic five-membered ring containing sulfur and nitrogen. The proton on this ring is expected to appear in the aromatic region of the ¹H NMR spectrum.

-

Pyrrolidine Ring: A saturated five-membered nitrogen-containing ring. The methylene protons of this ring will exhibit characteristic signals in the aliphatic region of the ¹H NMR spectrum.

-

Carboxylic Acid: The -COOH group has a highly deshielded proton and a characteristic carbonyl carbon signal. It will also show distinct stretching vibrations in the IR spectrum.

-

Quaternary Carbon: The carbon atom of the thiazole ring attached to the pyrrolidine nitrogen is a quaternary carbon and will not have any attached protons.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the pyrrolidine ring protons, the thiazole ring proton, and the carboxylic acid proton. The predicted chemical shifts (in ppm, relative to TMS) are summarized below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The broadness is due to hydrogen bonding and exchange. |

| Thiazole (C4-H) | 7.5 - 8.0 | Singlet | 1H | Aromatic proton, deshielded by the electron-withdrawing carboxylic acid group. |

| Pyrrolidine (α-CH₂) | 3.4 - 3.8 | Triplet | 4H | Protons adjacent to the nitrogen atom are deshielded. |

| Pyrrolidine (β-CH₂) | 1.9 - 2.2 | Quintet | 4H | Protons further from the nitrogen atom. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are detailed in the following table.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid (C=O) | 160 - 170 | The carbonyl carbon is highly deshielded. |

| Thiazole (C2) | 165 - 175 | Quaternary carbon attached to two nitrogen atoms. |

| Thiazole (C5) | 120 - 130 | Carbon attached to the carboxylic acid group. |

| Thiazole (C4) | 135 - 145 | The only carbon in the thiazole ring with a proton attached. |

| Pyrrolidine (α-C) | 45 - 55 | Carbons adjacent to the nitrogen atom. |

| Pyrrolidine (β-C) | 25 - 35 | Carbons further from the nitrogen atom. |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in the molecule. The characteristic absorption bands are predicted as follows.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | The broadness is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid.[2] |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibration of the C-H bond on the thiazole ring. |

| C-H (Aliphatic) | 2850 - 2960 | Medium | Stretching vibrations of the C-H bonds in the pyrrolidine ring. |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Carbonyl stretch, a very prominent peak in the spectrum.[2][3] |

| C=N (Thiazole) | 1500 - 1600 | Medium | Stretching vibration of the imine bond within the thiazole ring. |

| C-N | 1150 - 1250 | Medium | Stretching vibration of the bond between the pyrrolidine nitrogen and the thiazole ring. |

| C-O | 1210 - 1320 | Strong | Stretching vibration of the C-O single bond in the carboxylic acid group.[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₈H₁₀N₂O₂S), the expected molecular weight is approximately 198.24 g/mol .[4]

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) at m/z 198 should be observable. Key fragmentation pathways may include:

-

Loss of COOH: A common fragmentation for carboxylic acids, leading to a fragment at m/z 153.[5]

-

Loss of H₂O: Fragmentation involving the carboxylic acid group, resulting in a peak at m/z 180.

-

Cleavage of the Pyrrolidine Ring: Fragmentation of the pyrrolidine ring can lead to a series of smaller fragments.

-

Formation of an Acylium Ion: Alpha cleavage of the carboxylic acid can result in the formation of an acylium ion.[6]

Sources

- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility and Stability of 2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid for Researchers and Drug Development Professionals

Introduction: Understanding the Physicochemical Landscape of a Novel Thiazole Derivative

2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a thiazole core, a pyrrolidine substituent, and a carboxylic acid moiety, suggests a unique combination of properties that are critical to understand for its development as a potential therapeutic agent. The pyrrolidine ring can influence the compound's conformational flexibility and basicity, while the thiazole ring is a common scaffold in many biologically active molecules. The carboxylic acid group is a key determinant of its aqueous solubility, pKa, and potential for salt formation.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. In the absence of extensive empirical data for this specific molecule in the public domain, this document synthesizes information from structurally related compounds and established principles of pharmaceutical sciences to provide a predictive framework and detailed experimental protocols for its characterization. For drug development professionals, a thorough understanding of these parameters is paramount for formulation design, pharmacokinetic profiling, and ensuring drug product quality and shelf-life.

Predicted Physicochemical Properties and Initial Solubility Assessment

Based on its constituent functional groups, we can anticipate the following general solubility and stability characteristics for this compound:

-

Solubility : The presence of the carboxylic acid group suggests that the compound's solubility will be highly pH-dependent. At acidic pH, the carboxylic acid will be protonated, leading to lower aqueous solubility. Conversely, in neutral to basic conditions, the carboxylate form will predominate, enhancing its solubility in aqueous media. The pyrrolidinyl group, being a secondary amine, can also be protonated at low pH, which might contribute to solubility. Due to the heterocyclic rings, moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is expected, a common characteristic for similar thiazole derivatives[1]. Its solubility in non-polar organic solvents is likely to be limited.

-

Stability : Thiazole-containing compounds can be susceptible to degradation under various stress conditions. The primary degradation pathways for thiazole derivatives often involve hydrolysis of amide or ester groups if present, and oxidative degradation[2][3]. For this compound, the thiazole ring itself might be susceptible to oxidative conditions. At elevated temperatures, decarboxylation of the carboxylic acid group could be a potential degradation pathway[1]. Some substituted 2-(pyrrolidin-1-yl)thiazoles have been noted to be sensitive to time and temperature, showing decomposition even under ambient storage conditions over a couple of days[4].

The following sections will outline detailed experimental protocols to empirically determine the solubility and stability profile of this compound.

Part 1: Comprehensive Solubility Profiling

A thorough understanding of a compound's solubility in various solvent systems is a cornerstone of preclinical development. The following protocols are designed to provide a comprehensive solubility profile for this compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol for Forced Degradation Studies

This protocol outlines the conditions for subjecting this compound to various stress conditions as per ICH guidelines. Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/DAD system

-

LC-MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent if necessary).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a specified time. [5] * Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M NaOH. Keep a sample at room temperature for a specified time. [5] * Oxidative Degradation: Treat the stock solution with a solution of 3% hydrogen peroxide. Keep the sample at room temperature for a specified time. * Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 60-80 °C) in an oven. Also, expose a solution of the compound to the same thermal stress.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all major degradation products. A diode array detector (DAD) is useful for assessing peak purity.

-

Aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the stability-indicating nature of the method can be demonstrated.

-

Characterize the major degradation products using LC-MS to elucidate their structures.

-

Data Presentation: Predicted Stability Profile and Degradation Pathways

The following table summarizes the anticipated stability of this compound under various stress conditions.

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acid Hydrolysis | Potentially unstable | Hydrolysis of the amide-like bond between the pyrrolidine and thiazole ring is possible under harsh acidic conditions. |

| Base Hydrolysis | Potentially unstable | Similar to acid hydrolysis, the amide-like bond may be susceptible to cleavage. |

| Oxidation | Potentially unstable | The thiazole ring, particularly the sulfur atom, could be susceptible to oxidation. |

| Thermal Stress | Potentially unstable | Decarboxylation of the carboxylic acid group at elevated temperatures is a likely degradation pathway.[1] |

| Photolytic Stress | To be determined | The conjugated system of the thiazole ring suggests potential photosensitivity. |

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. The provided protocols are based on established scientific principles and regulatory guidelines, ensuring the generation of high-quality, reliable data. The predictive information, derived from structurally related compounds, serves as a valuable starting point for experimental design.

For researchers and drug development professionals, the empirical data generated from these studies will be instrumental in guiding formulation development, defining appropriate storage conditions, and establishing a validated, stability-indicating analytical method. A thorough understanding of these fundamental physicochemical properties is a critical step in the successful progression of this promising compound from a laboratory curiosity to a potential therapeutic agent.

References

- Vulcanchem. 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid.

- Benchchem. Technical Support Center: Degradation Pathways for Thiazole-Based Compounds.

-

Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]

-

Nural, Y. et al. (2018). Synthesis, antimycobacterial activity, and acid dissociation constants of polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives. ResearchGate. Available from: [Link]

-

Roge, A.B. et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Available from: [Link]

-

Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. Available from: [Link]

-

ResearchGate. Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Available from: [Link]

-

RUA. (2017). Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial a. Available from: [Link]

Sources

A Strategic Guide to Unveiling the Therapeutic Potential of 2-(Pyrrolidin-1-yl)thiazole-5-carboxylic Acid Derivatives: A Multiparametric Biological Activity Screening Cascade

Preamble: The Thiazole Scaffold as a Privileged Motif in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, engaging in a multitude of interactions with biological macromolecules. This has led to the development of numerous FDA-approved drugs containing the thiazole moiety, spanning a wide therapeutic spectrum that includes antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The 2-aminothiazole core, in particular, is a prevalent feature in many biologically active compounds, highlighting its importance as a pharmacophore.[3][4][5] The derivatization of the 2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid core presents a compelling strategy for the exploration of novel chemical space and the discovery of potent and selective therapeutic agents. The pyrrolidine ring can enhance solubility and introduce a key vector for interaction with protein targets, while the carboxylic acid group provides a handle for further chemical modification or can act as a critical binding motif itself. This guide delineates a comprehensive, multi-tiered strategy for the biological activity screening of novel derivatives of this promising scaffold.

Section 1: The Strategic Screening Cascade: A Phased Approach to Lead Identification

A successful screening campaign does not rely on a single assay but rather on a strategically designed cascade of experiments. This approach allows for the efficient triage of large compound libraries, progressively enriching for candidates with the desired biological activity and a favorable preliminary safety profile. Our proposed workflow is designed to maximize information while conserving resources, moving from broad primary screens to more focused secondary and mechanistic assays.

Caption: A three-phased screening cascade for this compound derivatives.

Section 2: Phase 1 - Primary Screening: Casting a Wide Net

The initial phase of our screening strategy is designed to broadly assess the biological activity of the compound library across three key therapeutic areas where thiazole derivatives have shown promise: oncology, infectious diseases, and kinase-mediated signaling pathways.[1]

Primary Anticancer Screening: The MTT Cytotoxicity Assay

The MTT assay is a robust and high-throughput colorimetric assay that provides a preliminary assessment of a compound's cytotoxic or cytostatic effects on cancer cells.[6][7] It measures the metabolic activity of cells, which in most cases correlates with cell viability.[6]

Experimental Protocol: MTT Assay

-

Cell Culture and Seeding:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[8]

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

-

-

Compound Treatment:

-

Prepare stock solutions of the test compounds in DMSO.

-

Treat the cells with a single, high concentration of each compound (e.g., 10 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control. Compounds that exhibit significant inhibition of cell viability (e.g., >50%) are considered "hits" for further investigation.

-

Primary Antimicrobial Screening: Broth Microdilution Assay

The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various microorganisms.[2][3][9][10]

Experimental Protocol: Broth Microdilution

-

Inoculum Preparation:

-

Compound Dilution:

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[9]

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[10] Compounds with low MIC values are selected for secondary screening.

-

Primary Kinase Inhibition Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a robust, high-throughput screening method for identifying kinase inhibitors.[4][11] They are based on the principle of Förster Resonance Energy Transfer (FRET) and offer high sensitivity and a low background signal.[11]

Experimental Protocol: HTRF Kinase Assay

-

Assay Setup:

-

Kinase Reaction:

-

Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.[4]

-

-

Detection:

-

Signal Measurement:

-

After a 60-minute incubation, measure the HTRF signal on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of kinase activity.[4]

-

-

Hit Identification:

-

Compounds causing a significant reduction in the HTRF signal compared to the control are identified as primary hits.

-

Section 3: Phase 2 - Secondary Screening: Validating and Prioritizing Hits

Compounds identified as "hits" in the primary screens undergo more rigorous testing in Phase 2 to confirm their activity, determine their potency (IC50 or MIC values), and assess their selectivity.

Secondary Anticancer Screening: Dose-Response and Selectivity

Hits from the primary anticancer screen are subjected to dose-response studies to determine their half-maximal inhibitory concentration (IC50). Selectivity is assessed by testing against a broader panel of cancer cell lines and a non-cancerous cell line (e.g., human fibroblasts) to identify compounds with a favorable therapeutic window.

Table 1: Example IC50 Data for a Promising Anticancer "Hit"

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.3 |

| NCI-H460 | Lung Carcinoma | 5.1 ± 0.6 |

| SF-268 | Glioma | 3.8 ± 0.4 |

| PC-3 | Prostate Carcinoma | 8.2 ± 1.1 |

| hFB | Normal Fibroblasts | > 50 |

Secondary Antimicrobial Screening: MIC/MBC Determination

Promising antimicrobial hits are further characterized by determining their Minimum Bactericidal Concentration (MBC) to understand if they are bacteriostatic or bactericidal. The screening is also expanded to include a wider range of microbial strains, including drug-resistant isolates.

Secondary Kinase Inhibition Screening: IC50 Determination and Selectivity Profiling

Kinase inhibitor hits are tested in dose-response HTRF assays to determine their IC50 values. To assess selectivity, these compounds are screened against a panel of related and unrelated kinases. High potency and selectivity for a specific kinase or a desired kinase family are key criteria for advancing a compound.

Section 4: Phase 3 - Mechanistic Elucidation: Understanding the "How"

The most promising lead compounds from Phase 2 are advanced to mechanistic studies to elucidate their mode of action.

Mechanistic Studies for Anticancer Leads

-

Cell Cycle Analysis: Flow cytometry is used to determine if the compounds induce cell cycle arrest at a specific phase (G1, S, or G2/M).[13][14][15]

-

Apoptosis Induction: The Annexin V/Propidium Iodide assay, analyzed by flow cytometry, is employed to quantify the induction of apoptosis (programmed cell death).[1][5][16][17]

Caption: A simplified diagram of a potential intrinsic apoptosis pathway targeted by a lead compound.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cancer cells with the lead compound at its IC50 concentration for 24-48 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[15]

-

Staining: Resuspend the fixed cells in a staining buffer containing Propidium Iodide (PI) and RNase A.[15]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle.

Experimental Protocol: Apoptosis Assay using Annexin V

-

Cell Treatment: Treat cells with the lead compound at its IC50 concentration for a predetermined time.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).[16][17]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5][8]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[16]

Section 5: Data Interpretation and Future Directions

The culmination of this screening cascade will yield a set of lead compounds with well-defined biological activities. The structure-activity relationships (SAR) derived from this data will be crucial for guiding the next phase of drug discovery: lead optimization. Promising candidates will then be advanced to more complex in vitro models (e.g., 3D spheroids) and subsequently to in vivo animal models to evaluate their efficacy and safety in a more physiologically relevant context. This systematic and rigorous screening approach provides a solid foundation for the successful development of novel therapeutics based on the this compound scaffold.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). The Francis Crick Institute. Retrieved from [Link]

-

Broth microdilution. (n.d.). Grokipedia. Retrieved from [Link]

-

Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved from [Link]

-

Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Assaying cell cycle status using flow cytometry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Broth microdilution. (n.d.). Wikipedia. Retrieved from [Link]

-

The Annexin V Apoptosis Assay. (n.d.). University of Georgia. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

-

Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

-

HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2025, August 6). ResearchGate. Retrieved from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health. Retrieved from [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences. Retrieved from [Link]

-

Cell Cycle Analysis with Flow Cytometry. (2020, August 6). Biocompare. Retrieved from [Link]

-

Cell Cycle Analysis. (2017, May 19). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Can anyone suggest a protocol for a kinase assay? (2015, March 25). ResearchGate. Retrieved from [Link]

-

In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved from [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

-

Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022, July 7). YouTube. Retrieved from [Link]

-

IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022, August 6). ResearchGate. Retrieved from [Link]

-

IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2017, September 1). Semantic Scholar. Retrieved from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kumc.edu [kumc.edu]

- 6. clyte.tech [clyte.tech]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. revvity.com [revvity.com]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biocompare.com [biocompare.com]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

The Ascendancy of a Privileged Scaffold: A Technical Guide to 2-(Pyrrolidin-1-yl)thiazole-5-carboxylic Acid in Medicinal Chemistry

Foreword: Unveiling the Potential of a Unique Heterocycle

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient and successful medicinal chemistry campaigns. Among these, the 2-(pyrrolidin-1-yl)thiazole-5-carboxylic acid core has emerged as a particularly versatile and potent scaffold. Its unique combination of a hydrogen bond-accepting thiazole ring, a conformationally restricted pyrrolidine moiety, and a readily derivatizable carboxylic acid handle provides a rich three-dimensional pharmacophore that can be tailored for high-affinity interactions with a variety of protein targets. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of this scaffold, from its synthesis and chemical space exploration to its diverse biological applications and future outlook.

The Strategic Advantage of the 2-(Pyrrolidin-1-yl)thiazole Core

The power of the 2-(pyrrolidin-1-yl)thiazole scaffold lies in the synergistic interplay of its constituent parts. The thiazole ring, a common motif in biologically active compounds, serves as a rigid linker and can participate in crucial hydrogen bonding and aromatic interactions within a protein's binding pocket[1][2]. The pyrrolidine ring introduces a degree of conformational restraint, reducing the entropic penalty upon binding and often leading to enhanced potency and selectivity[3][4]. Crucially, the carboxylic acid at the 5-position of the thiazole is not merely a passive substituent; it is a key functional group that can act as a hydrogen bond donor and acceptor, or more importantly, serve as a versatile anchor for the introduction of diverse chemical functionalities through amide bond formation, thereby enabling extensive exploration of structure-activity relationships (SAR)[5].

Synthesis of the Core Scaffold and its Derivatives

A robust and flexible synthetic route is paramount for the successful exploitation of any chemical scaffold. The synthesis of this compound and its derivatives can be achieved through several reliable methods, with the Hantzsch thiazole synthesis and its variations being a common approach.

General Synthetic Strategy

A versatile approach to highly functionalized 2-(pyrrolidin-1-yl)thiazole systems involves a multi-step sequence starting from readily available pyrrolidines.[6] This method offers the flexibility to introduce a variety of substituents on the pyrrolidine ring, allowing for fine-tuning of the scaffold's properties. The general synthetic workflow is depicted below.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(Pyrrolidin-1-yl)thiazole-5-carboxylate

This protocol is a representative example adapted from literature procedures for the synthesis of similar thiazole derivatives.

Step 1: Formation of 1-(Pyrrolidine-1-carbothioyl)pyrrolidine

-

To a solution of pyrrolidine (2.0 eq) in dichloromethane (DCM) at 0 °C, add carbon disulfide (1.0 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to obtain the crude thiourea derivative, which can be used in the next step without further purification.

Step 2: Cyclization to form Ethyl 2-(Pyrrolidin-1-yl)thiazole-5-carboxylate

-

Dissolve the crude thiourea derivative from Step 1 in ethanol.

-

Add ethyl bromopyruvate (1.1 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(pyrrolidin-1-yl)thiazole-5-carboxylate.

Step 3: Hydrolysis to this compound

-

Dissolve the ethyl ester from Step 2 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or gentle heat until the ester is completely consumed (monitored by TLC).

-

Acidify the reaction mixture to pH 3-4 with dilute hydrochloric acid.

-

The precipitated carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.

The Carboxylic Acid Handle: A Gateway to Chemical Diversity

The true power of the this compound scaffold in medicinal chemistry lies in the versatility of its carboxylic acid group. This functional group is an ideal starting point for the synthesis of large libraries of amide derivatives, allowing for a systematic exploration of the chemical space around the core scaffold.

Amide Coupling Strategies

Standard amide coupling protocols can be readily applied to this compound. The choice of coupling reagent and conditions can be tailored to the specific amine being used and the desired scale of the reaction.

| Coupling Reagent | Base | Solvent | Temperature | Key Advantages |

| EDC/HOBt | DIPEA or Et3N | DMF or DCM | 0 °C to RT | Good for a wide range of amines, minimizes racemization.[7] |

| HATU/HOAt | DIPEA or Et3N | DMF | 0 °C to RT | Highly efficient, even for hindered amines and electron-deficient anilines.[8] |

| SOCl2 | Pyridine | DCM or Toluene | 0 °C to Reflux | Cost-effective for large-scale synthesis, forms acyl chloride in situ.[9] |

| TiCl4 | Pyridine | Pyridine | 85 °C | Direct condensation of acids and amines.[10] |

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: 1-Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HOAt: 1-Hydroxy-7-azabenzotriazole, DIPEA: N,N-Diisopropylethylamine, Et3N: Triethylamine, DMF: N,N-Dimethylformamide, DCM: Dichloromethane.

Caption: General scheme for amide coupling of the core scaffold.

Biological Applications and Structure-Activity Relationships

Derivatives of the 2-(pyrrolidin-1-yl)thiazole scaffold have demonstrated a broad spectrum of biological activities, highlighting its privileged nature. While specific data for the unsubstituted 5-carboxylic acid is limited in publicly available literature, the activities of its close analogs provide compelling evidence of its potential.

Antimicrobial and Antimycobacterial Activity

A significant body of research has focused on the antibacterial and antimycobacterial properties of 2-(pyrrolidin-1-yl)thiazole derivatives.[3][6][11] Structure-activity relationship (SAR) studies have revealed that the nature of the substituents on both the pyrrolidine and thiazole rings plays a crucial role in determining the potency and spectrum of activity. For instance, the introduction of lipophilic groups on the pyrrolidine ring can enhance cell wall penetration, while modifications at the 5-position of the thiazole ring can modulate target engagement.

| Compound Class | Target Organism(s) | Key SAR Observations |

| Polysubstituted 2-(pyrrolidin-1-yl)thiazoles | Mycobacterium tuberculosis H37Rv | The presence of phenyl and indole moieties on the pyrrolidine ring was associated with good anti-TB activity.[6] |

| Pyrrolidine-thiazole derivatives | Bacillus cereus, Staphylococcus aureus | A 4-fluorophenyl substituent on the thiazole ring showed the best activity against B. cereus and S. aureus.[3] |

| 2-(Pyrazolin-1-yl)-thiazole derivatives | Gram-positive and Gram-negative bacteria | The substitution pattern on the pyrazoline and thiazole rings significantly influences the antimicrobial spectrum.[1][2] |

Anticancer Activity

The 2-(pyrrolidin-1-yl)thiazole scaffold has also been explored for its potential as an anticancer agent. Derivatives have been designed to target various cancer-related proteins, including kinases and enzymes involved in cell cycle regulation. For example, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cell lines.[5]

Caption: Biological activities and potential targets of the scaffold.

Future Directions and Conclusion

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive starting point for drug discovery programs targeting a wide range of diseases.

Future research in this area should focus on:

-

Expansion of the Chemical Space: Synthesis of larger and more diverse libraries of amide derivatives to probe a wider range of biological targets.

-

Structure-Based Drug Design: Utilization of computational modeling and X-ray crystallography to design next-generation inhibitors with improved potency and selectivity.

-

Exploration of New Therapeutic Areas: Investigation of the scaffold's potential in other disease areas, such as neurodegenerative and inflammatory disorders.

References

-

Belveren, S., et al. (2017). Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial activity. Tetrahedron, 73(48), 6718-6727. [Link]

-

Dondas, H. A., et al. (2018). Synthesis, antimycobacterial activity, and acid dissociation constants of polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives. ResearchGate. [Link]

-